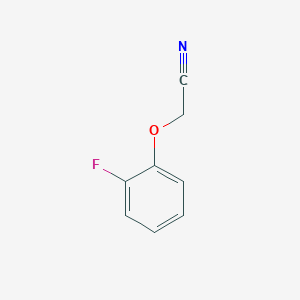

2-Fluorophenoxyacetonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-fluorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYDDGNSGGDTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568153 | |

| Record name | (2-Fluorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22361-61-1 | |

| Record name | (2-Fluorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Fluorophenoxyacetonitrile

Established Synthetic Routes for the Chemical Compound

The most prominent and widely utilized method for synthesizing 2-Fluorophenoxyacetonitrile is the Williamson ether synthesis. wikipedia.orgunacademy.com This classic organic reaction involves the coupling of an alcohol (or a phenoxide) with an organohalide to form an ether. wikipedia.orgunacademy.com

Phenol-Chloroacetonitrile Condensation Approaches

The direct synthesis of this compound is typically achieved through the condensation of 2-Fluorophenol (B130384) with Chloroacetonitrile (B46850). This reaction is a specific application of the Williamson ether synthesis, a robust and versatile method for forming ether linkages. wikipedia.orgmasterorganicchemistry.com The core of this SN2 reaction involves the nucleophilic attack of the 2-fluorophenoxide ion on the electrophilic carbon of Chloroacetonitrile. wikipedia.org

The first step of the synthesis is the deprotonation of 2-Fluorophenol to generate the corresponding phenoxide ion. This is accomplished by using a suitable base. The resulting 2-fluorophenoxide is a potent nucleophile that readily reacts with Chloroacetonitrile. The nitrile group of Chloroacetonitrile is a strong electron-withdrawing group, which makes the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack. The phenoxide displaces the chloride ion, a good leaving group, to form the desired this compound product.

Variations in Reaction Conditions and Catalysis

The efficiency of the Phenol-Chloroacetonitrile condensation can be significantly influenced by the choice of reaction conditions and catalysts. Key parameters that are often optimized include the base, solvent, temperature, and the use of phase-transfer catalysts.

Bases commonly employed for the deprotonation of 2-Fluorophenol range from relatively weak bases like potassium carbonate (K2CO3) to stronger bases such as sodium hydride (NaH). jk-sci.com The choice of base can affect the reaction rate and the formation of byproducts.

The solvent plays a crucial role in the SN2 reaction. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are often preferred as they can solvate the cation of the base while leaving the phenoxide anion relatively free to act as a nucleophile. jk-sci.com

Phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts can be beneficial, especially in biphasic reaction systems. PTCs facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase where the Chloroacetonitrile is located, thereby accelerating the reaction.

Table 1: Comparative Analysis of Reaction Conditions for the Synthesis of this compound

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K2CO3 | Acetone | Reflux | High |

| 2 | NaH | DMF | Room Temp. to 50 | Good to High |

| 3 | NaOH | Water/Toluene (PTC) | 80-100 | Moderate to Good |

| 4 | Cs2CO3 | Acetonitrile (B52724) | Reflux | High |

This table is a generalized representation based on common conditions for Williamson ether synthesis and may not reflect specific, cited experimental data.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound can be approached in two main ways: by functionalizing the aromatic ring or by modifying the aliphatic chain.

Strategies for Aromatic Ring Functionalization

Introducing substituents onto the aromatic ring of this compound can be achieved through various electrophilic aromatic substitution reactions. However, it is often more practical to functionalize the 2-Fluorophenol precursor before the condensation step. This approach can provide better control over the regioselectivity of the substitution.

Common functionalization strategies include:

Halogenation: Introduction of additional halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using standard halogenating agents.

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group can then serve as a handle for further transformations, such as reduction to an amino group.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups onto the aromatic ring, although they can be challenging on fluorinated systems.

The directing effects of the existing fluorine and hydroxyl (or ether) groups play a critical role in determining the position of the new substituent.

Approaches to Aliphatic Chain Modifications

Modification of the aliphatic -CH2-CN chain of this compound offers another avenue for creating derivatives. The methylene group adjacent to the nitrile is activated and can be a site for chemical reactions.

One common approach is the introduction of substituents at the α-carbon (the carbon atom between the oxygen and the nitrile group). This can be achieved by deprotonation of the α-carbon with a strong base to form a carbanion, which can then react with various electrophiles, such as alkyl halides, to introduce new alkyl groups.

Further transformations of the nitrile group itself can lead to a variety of other functional groups, including carboxylic acids (via hydrolysis), amines (via reduction), and amides.

Chemical Reactivity and Mechanistic Investigations of 2 Fluorophenoxyacetonitrile

Hydrolytic Reactivity of the Chemical Compound

The hydrolysis of the nitrile group in 2-fluorophenoxyacetonitrile to a carboxylic acid or an amide can be achieved under either acidic or basic conditions. The reaction proceeds through different mechanisms depending on the pH of the environment.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the nitrogen atom of the nitrile group. This protonation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. The reaction proceeds through the formation of a tetrahedral intermediate, which then tautomerizes to an amide. Further hydrolysis of the amide, also an acid-catalyzed process, yields the corresponding carboxylic acid, 2-fluorophenoxyacetic acid, and an ammonium (B1175870) ion. chemistrysteps.comyoutube.com

Protonation of the nitrile nitrogen.

Nucleophilic attack by water on the nitrile carbon.

Deprotonation to form a hydroxy-imine intermediate.

Tautomerization to the amide.

Protonation of the amide carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer and elimination of ammonia (B1221849) to yield the carboxylic acid.

The rate of this reaction is influenced by the concentration of the acid catalyst.

Base-Catalyzed Hydrolysis Mechanisms

In the presence of a strong base, such as sodium hydroxide (B78521), the hydrolysis of this compound follows a different mechanistic pathway. The hydroxide ion, a potent nucleophile, directly attacks the electrophilic carbon atom of the nitrile group. This addition leads to the formation of a hydroxy-imine anion intermediate. Protonation of this intermediate by water yields a hydroxy-imine, which then tautomerizes to the corresponding amide.

The subsequent hydrolysis of the amide under basic conditions proceeds via nucleophilic acyl substitution to give a carboxylate salt and ammonia. chemistrysteps.comcas.cz Acidification of the reaction mixture then yields the final carboxylic acid product. The base-catalyzed hydrolysis is generally irreversible because the final deprotonation of the carboxylic acid to form a carboxylate anion is a thermodynamically favorable step. chemistrysteps.com

Nucleophilic and Electrophilic Transformations of the Chemical Compound

The structure of this compound allows for both nucleophilic and electrophilic transformations, targeting different parts of the molecule.

Nucleophilic substitution reactions can occur at the carbon atom alpha to the nitrile group. While there is no direct literature on this compound, a study on the related compound, 2-bromo-2-phenoxyacetonitrile, has demonstrated a nucleophilic fluorine substitution reaction using Et3N·3HF. rsc.org This suggests that the benzylic position is susceptible to nucleophilic attack, especially with a good leaving group present. In the case of this compound itself, the ether linkage can be cleaved by strong nucleophiles under harsh conditions.

Electrophilic aromatic substitution reactions are expected to occur on the benzene (B151609) ring. masterorganicchemistry.com The fluorine atom and the phenoxyacetonitrile (B46853) group are the directing groups in such reactions. Fluorine is an ortho, para-directing deactivator, while the ether oxygen of the phenoxy group is an ortho, para-directing activator. wikipedia.orgyoutube.com The combined effect of these two substituents will determine the regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For instance, nitration with a mixture of nitric and sulfuric acid would likely yield a mixture of nitro-substituted isomers. masterorganicchemistry.com

Hoesch Reaction Pathways with Phenoxyacetonitrile Derivatives

The Hoesch reaction, and its variant the Houben-Hoesch reaction, is a method for the synthesis of aryl ketones from nitriles and electron-rich aromatic compounds in the presence of an acid catalyst, typically a Lewis acid like zinc chloride and hydrogen chloride. wikipedia.orgnibs.ac.cngcwgandhinagar.combncollegebgp.ac.in

Phenoxyacetonitrile derivatives can participate in the Hoesch reaction, acting as the nitrile component. The reaction involves the in-situ formation of a reactive electrophile, likely a nitrilium ion or a related species, from the nitrile and the acid catalyst. wikipedia.orgnibs.ac.cn This electrophile then attacks an electron-rich aromatic ring, such as a phenol (B47542) or a polyhydroxybenzene derivative, in a manner analogous to a Friedel-Crafts acylation. nibs.ac.cn Subsequent hydrolysis of the resulting imine intermediate yields the corresponding aryl ketone. wikipedia.org

For this compound, the fluorine substituent on the phenoxy ring is unlikely to significantly hinder the participation of the nitrile group in the Hoesch reaction. The electron-withdrawing nature of the fluorine might slightly modulate the reactivity of the nitrile, but the fundamental reaction pathway should remain accessible. nih.gov The success of the reaction would primarily depend on the reactivity of the aromatic substrate with which it is reacting. Highly activated aromatic compounds are generally required for the Hoesch reaction to proceed efficiently. nibs.ac.cnbncollegebgp.ac.in

Advanced Spectroscopic Characterization Methodologies Applied to 2 Fluorophenoxyacetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural determination of organic molecules like 2-Fluorophenoxyacetonitrile. weebly.comomicsonline.orgresearchgate.netethernet.edu.et By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within the molecule. omicsonline.orgemerypharma.com

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms in a molecule. libretexts.org For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the acetonitrile (B52724) group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the fluorine atom and the phenoxy group. The methylene protons would appear as a singlet, and its chemical shift would be influenced by the adjacent oxygen and cyano groups. The integration of these signals provides a ratio of the number of protons in each unique environment. weebly.com

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.8 - 7.5 | Multiplet |

| Methylene Protons (-CH₂CN) | ~4.8 | Singlet |

This table presents predicted ¹H NMR data for this compound based on typical chemical shift ranges for similar functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. docbrown.infodocbrown.info In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant. The chemical shifts of the aromatic carbons are influenced by the fluorine and the ether linkage. The methylene carbon and the nitrile carbon will also have characteristic chemical shifts.

| Carbon Type | Expected Chemical Shift (ppm) |

| C-F | 150 - 160 (doublet) |

| C-O | 150 - 160 |

| Aromatic C-H | 115 - 125 |

| Aromatic C-C | 120 - 130 |

| -CH₂CN | 50 - 60 |

| -CN | 115 - 120 |

This table illustrates anticipated ¹³C NMR chemical shifts for this compound, referencing general chemical shift tables. wisc.edu

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for studying fluorine-containing compounds. huji.ac.ilyoutube.com Given that ¹⁹F has 100% natural abundance and a large chemical shift range, it provides clear and well-resolved spectra. youtube.comnih.gov The ¹⁹F NMR spectrum of this compound would show a single signal for the fluorine atom, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Coupling between the fluorine and adjacent protons (H-F coupling) can provide additional structural information. huji.ac.ilnih.gov The chemical shift is sensitive to the electronic environment, making it a powerful tool for confirming the presence and position of the fluorine atom. youtube.comnih.gov

Two-Dimensional NMR Techniques for Complex Analysis

For a comprehensive structural assignment, two-dimensional (2D) NMR techniques are invaluable. libretexts.orgharvard.eduwikipedia.orgslideshare.net Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the connectivity within the this compound molecule. omicsonline.orgemerypharma.comwikipedia.org

COSY: A ¹H-¹H COSY spectrum would reveal correlations between neighboring aromatic protons, helping to assign their specific positions on the phenyl ring. emerypharma.com

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule. wikipedia.org

HMBC: An HMBC spectrum shows correlations between protons and carbons over two to three bonds. This would be crucial for confirming the connection between the phenoxy ring and the acetonitrile moiety, as well as the relative positions of the substituents on the aromatic ring. omicsonline.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com It also provides information about the structure through the analysis of fragmentation patterns.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of this compound. These methods probe the vibrational modes of the molecule, which are highly specific and act as a molecular fingerprint. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in assigning the observed vibrational frequencies to specific molecular motions. d-nb.infonih.gov

The vibrational spectrum of this compound is characterized by a series of distinct bands corresponding to the stretching and bending of its constituent chemical bonds. The high-frequency region of the IR and Raman spectra is typically dominated by C-H stretching vibrations of the aromatic ring and the methylene group. The C≡N (nitrile) stretching vibration is a particularly strong and characteristic band in both spectra, typically appearing around 2230 cm⁻¹. azooptics.com The presence of the fluorine atom and the ether linkage introduces unique vibrational signatures. The C-F stretching and bending modes, as well as the aromatic C-O stretching vibrations, provide further confirmation of the molecular structure.

A detailed assignment of the principal vibrational modes, based on computational predictions, is presented in the following tables.

Table 1: Predicted Infrared (IR) Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₂) |

| ~2230 | Strong | C≡N stretch |

| ~1600-1450 | Strong | Aromatic C=C stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch |

| ~1200 | Strong | C-F stretch |

| ~1050 | Medium | Symmetric C-O-C stretch |

| ~800-700 | Strong | C-H out-of-plane bend |

Note: These are predicted values and may vary from experimental results.

Table 2: Predicted Raman Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Strong | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₂) |

| ~2230 | Strong | C≡N stretch |

| ~1600 | Very Strong | Aromatic C=C stretch |

| ~1250 | Medium | Asymmetric C-O-C stretch |

| ~1000 | Strong | Ring breathing mode |

| ~800 | Medium | C-H out-of-plane bend |

Note: These are predicted values and may vary from experimental results.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the phenyl ring and n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. researchgate.netmdpi.comyoutube.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. researchgate.netmdpi.com The predicted UV-Vis spectrum for this compound would likely show strong absorptions in the ultraviolet region, consistent with the presence of the aromatic chromophore.

Table 3: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Predominant Electronic Transition |

| ~220 | High | π → π |

| ~270 | Medium | π → π |

| ~290 | Low | n → π* |

Note: These are predicted values and may vary from experimental results.

Advanced Techniques for Mixture Analysis and Decomposition Studies

In practical applications, this compound may exist in complex mixtures or undergo decomposition. Advanced spectroscopic and data analysis techniques are crucial for identifying and quantifying the components of such mixtures and for monitoring degradation processes.

Two-Dimensional Correlation Spectroscopy (2D-COS) is a powerful analytical tool that can be applied to a series of spectra (e.g., IR or Raman) collected under a specific perturbation, such as a change in temperature, concentration, or reaction time. acs.orgedgccjournal.orgnih.gov 2D-COS enhances spectral resolution by spreading the peaks across a second dimension, revealing correlations between different vibrational bands. acs.orgedgccjournal.org This can help to identify species that are changing in concert, even if their spectral features are heavily overlapped in the one-dimensional spectra. acs.org For instance, in a decomposition study of this compound, 2D-COS could help to elucidate the sequence of bond-breaking and bond-forming events by revealing the order in which different spectral features appear or disappear.

Multivariate Analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are statistical methods used to analyze large spectroscopic datasets. nih.govresearchgate.netnih.gov When monitoring a reaction mixture containing this compound, these methods can be used to deconvolve the spectra of the individual components and to quantify their concentrations over time. nih.govresearchgate.net For example, PCA can be used to identify the number of independent chemical species contributing to a set of spectra, while PLS can build a predictive model to determine the concentration of this compound and its decomposition products from their combined spectral data. researchgate.net

These advanced techniques, when coupled with the fundamental spectroscopic methods described above, provide a robust framework for the comprehensive characterization of this compound, from its fundamental molecular properties to its behavior in complex chemical systems.

Computational and Theoretical Investigations of 2 Fluorophenoxyacetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. evitachem.com These methods, rooted in solving the Schrödinger equation, can elucidate electron distribution, molecular orbital energies, and reactivity indices. evitachem.com

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological receptor. This technique is invaluable for understanding protein-ligand binding, the physical properties of materials, and the dynamic nature of chemical processes. Despite its broad applicability, there is no specific mention in the literature of MD simulations being performed on 2-Fluorophenoxyacetonitrile to analyze its conformational preferences or interaction patterns.

In Silico Screening and Virtual Ligand Design Based on the Chemical Compound

In silico screening and virtual ligand design are computational techniques that have revolutionized the early stages of drug discovery. These methods use computer models to screen large libraries of virtual compounds against a biological target, identifying potential drug candidates with high efficiency. The process often involves docking simulations to predict the binding affinity and mode of interaction between a ligand and a receptor. While this compound could potentially serve as a scaffold or starting point for such virtual screening campaigns, there is no published research to indicate that it has been used in this capacity.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are also adept at predicting spectroscopic properties, such as NMR and IR spectra, which can aid in the identification and characterization of molecules. Machine learning approaches are increasingly being used to predict spectroscopic constants with high accuracy. Furthermore, quantum chemical calculations can be employed to map out potential reaction pathways, providing insights into reaction mechanisms and predicting the formation of products. The application of these predictive computational tools to this compound has not been documented in the available scientific literature.

Medicinal Chemistry Applications and Biological Activity Profiling of 2 Fluorophenoxyacetonitrile and Its Derivatives

Role as Synthetic Intermediate in Pharmaceutical Development

Halogenated phenoxyacetonitrile (B46853) compounds, including 2-Fluorophenoxyacetonitrile, are recognized as versatile synthetic intermediates in the fields of organic and medicinal chemistry. Their value stems from their adaptable reactivity and inherent biological activity. These molecules serve as crucial building blocks for more complex pharmaceuticals. The nitrile group (-CN) is a key functional group that can be chemically modified through reactions like amidation and reduction, expanding its utility in drug design. The presence and position of halogen atoms, such as fluorine, can significantly influence the chemical stability, lipophilicity, and binding affinity of the final target molecule.

Exploration of Antimicrobial and Anticancer Properties

Derivatives of halogenated phenoxyacetonitriles have been a subject of investigation for their potential therapeutic applications, including antimicrobial and anticancer activities. mdpi.com The introduction of halogen atoms like fluorine into these structures is a strategic approach to enhance their ability to penetrate biological membranes and interact with biological targets.

Preliminary research suggests that compounds structurally related to this compound may inhibit the growth of various cancer cell lines. The antiproliferative activity of such derivatives is an area of active research, with studies exploring their structure-activity relationships to optimize potency. rjsocmed.com Similarly, the antimicrobial potential of these compounds has been noted, with research indicating activity against various bacterial strains.

Antifungal Applications of Derivatives

The development of new antifungal agents is critical due to the rise of drug-resistant fungal infections. nih.gov Heterocyclic compounds, particularly those containing fluorine, are a point of focus in this area. scirp.org While direct studies on the antifungal properties of this compound are limited, research into structurally related derivatives highlights the potential of the fluorophenoxy moiety in antifungal drug design.

For instance, novel pyrimidine (B1678525) derivatives containing an amide moiety have been synthesized and tested for their antifungal activities against various plant fungi. frontiersin.org One particularly effective compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, demonstrated excellent antifungal activity against Phomopsis sp., with an EC₅₀ value of 10.5 μg/ml, outperforming the commercial fungicide Pyrimethanil. frontiersin.org Other studies have explored thiazole (B1198619) benzoate (B1203000) derivatives, finding that compounds like (4,5-dimethylthiazol-2-yl)(m-tolyl)methyl benzoate show potent inhibitory activity against Botrytis cinerea and Sclerotinia sclerotiorum. sioc-journal.cn These findings underscore the importance of the core structures and substitutions in designing effective antifungal agents.

| Compound Derivative Class | Tested Fungus | Key Finding | Reference |

|---|---|---|---|

| Pyrimidine Derivatives | Phomopsis sp. | Compound 5o showed an EC₅₀ of 10.5 μg/ml. frontiersin.org | frontiersin.org |

| Thiazole Benzoate Derivatives | Sclerotinia sclerotiorum | Compound 8 had an EC₅₀ value of 3.66 mg/L. sioc-journal.cn | sioc-journal.cn |

Antibacterial Applications of Derivatives

The search for new antibacterial agents is driven by the challenge of increasing antibiotic resistance. nih.gov Phenolic compounds and their derivatives have shown promise as antibacterial agents. frontiersin.orgfrontiersin.org The antibacterial activity of derivatives of this compound has been explored, often as part of broader structure-activity relationship (SAR) studies. These studies show that modifications to the core structure, including the positioning of halogen atoms, can significantly influence antibacterial potency.

For example, derivatives such as N-[3,4-(methylenedioxy)benzyl]-2-(2-chloro-4-fluorophenoxy)propanamide have demonstrated enhanced inhibitory effects against Pseudomonas due to the increased lipophilicity from the chloro-fluorophenoxy group. Other research has focused on fluorobenzoylthiosemicarbazides, which showed activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov These studies highlight the potential of incorporating the fluorophenoxy structural motif into various molecular scaffolds to generate novel antibacterial candidates. nih.govbiointerfaceresearch.com

| Compound/Derivative | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| 2-(2-Chloro-4-fluorophenoxy)acetonitrile | Staphylococcus aureus | 30 | |

| 2-(2-Chloro-4-fluorophenoxy)acetonitrile | Escherichia coli | 50 | |

| Fluorobenzoylthiosemicarbazide Derivatives (e.g., 15a, 15b, 16b) | MRSA | 7.82 - 31.25 | nih.gov |

Antimitotic Applications of Derivatives

Antimitotic agents are a cornerstone of cancer chemotherapy, working by disrupting microtubule dynamics and halting cell division (mitosis). nih.gov Research into novel antimitotic agents has explored various chemical scaffolds. While direct evidence for this compound is not prominent, related structures containing a fluoro-aromatic moiety have shown significant antimitotic potential.

For example, a series of 2-aminobenzophenone (B122507) derivatives were developed based on the combretastatin (B1194345) molecular skeleton, a known inhibitor of tubulin polymerization. nih.gov These compounds strongly inhibited tubulin polymerization and arrested cancer cells in the G2/M phase of the cell cycle. nih.gov Similarly, studies on 6-fluoro-triazolo-benzothiazole analogues revealed that some derivatives exhibited potent antimitotic activity, with in silico docking studies suggesting they bind to the tubulin protein, thereby inhibiting cancer cell proliferation. pensoft.net These findings suggest that the inclusion of a fluorine atom on an aromatic ring, a feature of this compound, can be a valuable component in the design of new antimitotic drugs.

Enzyme Inhibition Studies and Target Engagement

A key mechanism by which many therapeutic agents exert their effects is through the inhibition of specific enzymes. nih.gov Derivatives of this compound have been investigated as potential enzyme inhibitors. The chloro and fluoro substituents on the phenoxy ring can influence a compound's binding affinity and specificity for a target enzyme, thereby affecting its biological activity.

For example, docking studies on certain fluorobenzoylthiosemicarbazide derivatives suggest they may act as allosteric inhibitors of the enzyme D-alanyl-D-alanine ligase, a crucial enzyme in bacterial cell wall synthesis. nih.gov Other research on different heterocyclic derivatives has demonstrated potent inhibition of enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (hCAs), which are targets for Alzheimer's disease and other conditions. nih.gov

To confirm that a drug is working as intended, it is crucial to measure its interaction with the intended biological target in a relevant physiological setting—a concept known as target engagement. pelagobio.compelagobio.com Advanced techniques such as the Cellular Thermal Shift Assay (CETSA) and NanoBRET® allow researchers to directly quantify a drug's binding to its target protein within live cells. pelagobio.compromegaconnections.com These methods provide definitive evidence of target engagement, helping to validate a drug's mechanism of action and optimize dosage, bridging the gap between preclinical research and clinical outcomes. pelagobio.combiorxiv.org

| Compound Class | Target Enzyme | Inhibition (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| N-substituted sulfonyl amides | Acetylcholinesterase (AChE) | Kᵢ: 23.11–52.49 nM | nih.gov |

| N-substituted sulfonyl amides | Carbonic Anhydrase I (hCA I) | Kᵢ: 18.66–59.62 nM | nih.gov |

| N-substituted sulfonyl amides | Carbonic Anhydrase II (hCA II) | Kᵢ: 9.33–120.80 nM | nih.gov |

| Thiourea Derivatives | Butyrylcholinesterase (BChE) | IC₅₀: 22.60 μg/mL (for compound 1) | nih.gov |

Inhibition of Anti-infective Target Enzymes (e.g., IspE)

The search for novel anti-infective agents is a critical area of medicinal chemistry, driven by the rise of drug-resistant pathogens. nih.gov One promising strategy is the inhibition of essential bacterial enzymes that have no counterpart in humans. The enzyme 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase, commonly known as IspE, is a key component of the non-mevalonate pathway for isoprenoid biosynthesis, which is essential for the survival of many pathogenic bacteria, including Gram-negative species.

Research into inhibitors of IspE has identified compounds derived from the phenoxyacetonitrile scaffold. A study focused on the design and synthesis of inhibitors for this anti-infective target enzyme explored derivatives of this compound. uni-saarland.de For instance, 2-(2-Benzyl-4-fluorophenoxy)acetonitrile was synthesized as part of a library of potential IspE inhibitors. uni-saarland.de The rationale behind targeting IspE lies in its high sequence similarity across various Gram-negative pathogens, offering the potential for developing broad-spectrum antibacterial agents. uni-saarland.de The development of such derivatives highlights the utility of the fluorinated phenoxyacetonitrile core in generating molecules capable of interacting with specific enzymatic targets in bacteria. benthamscience.com

Table 1: Examples of this compound Derivatives Investigated as Enzyme Inhibitors

| Compound Name | Target Enzyme | Therapeutic Area |

|---|---|---|

| 2-(2-Benzyl-4-fluorophenoxy)acetonitrile | IspE | Anti-infective |

Interactions with Other Biological Targets (e.g., Receptors)

Beyond their role as anti-infective agents, derivatives of this compound have been investigated for their interactions with other significant biological targets, including receptors in the central nervous system. The versatility of the halogenated phenoxyacetonitrile structure allows it to serve as a scaffold for molecules that can bind with high affinity and specificity to various proteins.

One notable example is the exploration of 2-(4-Fluorophenoxy)acetonitrile derivatives as antagonists for the 5-HT7 receptor. googleapis.com The 5-HT7 receptor, a member of the serotonin (B10506) receptor family, is implicated in a range of physiological and pathological processes, including mood regulation, cognition, and sleep, making it a target for the development of treatments for neuropsychiatric disorders. The patent literature describes derivatives of pyrimidines and triazines incorporating the fluorophenoxyacetonitrile moiety that exhibit pharmacological activity at this receptor. googleapis.com The fluorine atom in these structures can be crucial for modulating the molecule's lipophilicity and its binding interactions within the receptor's active site.

Table 2: this compound Derivatives and Their Biological Receptor Targets

| Compound Scaffold | Target Receptor | Potential Application |

|---|---|---|

| 2-(4-Fluorophenoxy)acetonitrile | 5-HT7 Receptor | CNS Disorders |

Structure-Activity Relationship (SAR) Studies of Related Fluorinated Acetonitriles

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For fluorinated acetonitriles, SAR studies focus on understanding how the number and position of fluorine atoms, as well as other substituents, influence the molecule's interaction with its biological target. researchgate.net

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile. researchgate.net Key effects of fluorination include:

Increased Lipophilicity : Fluorine can increase a molecule's ability to pass through biological membranes, which can lead to better absorption and distribution. nih.gov

Metabolic Stability : The carbon-fluorine bond is very strong, making molecules more resistant to metabolic degradation and thus increasing their half-life. nih.gov

Binding Affinity : Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to more favorable interactions, such as hydrogen bonds, with enzyme or receptor binding sites. nih.govdundee.ac.uk

SAR studies on related anti-infective compounds have shown that specific fluorination patterns can be critical for activity. For example, in a series of hydrazone derivatives, analogues featuring a 2,4-difluoro substitution pattern demonstrated the highest antibacterial activity. sruc.ac.uk Conversely, in other series, the introduction of a fluorine atom at a specific position, such as the ortho-position on a benzoic acid moiety, led to a decrease in potency, suggesting that steric or electronic effects can also be detrimental depending on the target's binding pocket. dundee.ac.uk These studies underscore that the positive impact of fluorination is not universal and must be empirically determined for each compound series and biological target. mdpi.com

Table 3: Summary of Key SAR Findings for Fluorinated Compounds

| Structural Modification | Observed Effect on Biological Activity | Rationale |

|---|---|---|

| Introduction of Fluorine | Often enhances potency and metabolic stability | Increased lipophilicity, stronger binding interactions (e.g., H-bonds), resistance to metabolic breakdown. nih.govmdpi.com |

| 2,4-Difluoro Substitution | Exhibited maximum antibacterial activity in certain hydrazone series | Optimal electronic and steric properties for target binding. sruc.ac.uk |

| Ortho-Fluoro Substituent | Decreased potency in some isoxazole (B147169) series | Potential for unfavorable charge repulsion or steric hindrance within the binding pocket. dundee.ac.uk |

Development of Novel Therapeutic Agents Utilizing the this compound Scaffold

The this compound scaffold is a valuable building block in the development of novel therapeutic agents. Its chemical versatility, particularly the reactivity of the nitrile group, allows for its elaboration into more complex molecules with diverse biological activities. nih.gov The presence of the fluorine atom provides a strategic advantage for improving the drug-like properties of the final compounds.

The application of this scaffold is evident in the creation of new anti-infective agents. As discussed, its derivatives are being used to develop inhibitors for essential bacterial enzymes like IspE, which represents a promising path toward new antibiotics. uni-saarland.de The core structure serves as a foundation upon which different chemical groups can be added to optimize binding to the target enzyme and improve efficacy.

Beyond anti-infectives, this scaffold is being leveraged in the design of agents for other diseases. The development of 5-HT7 receptor antagonists is an example of how the fluorophenoxyacetonitrile moiety can be incorporated into molecules targeting the central nervous system. googleapis.com The broader field of medicinal chemistry continues to see the development of novel therapeutic agents, such as kinase inhibitors and various targeted therapies for cancer, where fluorinated scaffolds play a crucial role. nih.govnih.gov The principles of using fluorination to enhance potency and pharmacokinetic properties are widely applied, and scaffolds like this compound are likely to remain important starting points for the synthesis of next-generation drugs. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(2-Benzyl-4-fluorophenoxy)acetonitrile |

Future Research Directions and Emerging Applications of 2 Fluorophenoxyacetonitrile

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of phenoxyacetonitrile (B46853) derivatives often involves high temperatures and polar aprotic solvents, which present environmental and safety concerns . The future of 2-Fluorophenoxyacetonitrile synthesis lies in the adoption of green chemistry principles to enhance sustainability and efficiency. nih.govwikipedia.org

Key areas for development include:

Catalytic Innovations: Research is moving towards the use of catalysis—including heterogeneous, homogeneous, organocatalysts, and enzymes—to replace stoichiometric reagents, thereby minimizing waste. acs.org For instance, enzyme-catalyzed reactions, such as those using nitrile hydratase enzymes, have demonstrated nearly 100% yield in the production of similar commodity chemicals, offering a simpler and more economical process. nih.gov

Greener Solvents and Conditions: A major goal is to minimize or eliminate the use of hazardous solvents. wikipedia.org This involves exploring alternative reaction media, such as water or supercritical fluids like carbon dioxide, and designing processes that operate at ambient temperature and pressure to reduce energy consumption. nih.govwikipedia.orgacs.org

Table 1: Principles of Green Chemistry for this compound Synthesis

| Principle | Application to this compound Synthesis |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. acs.org |

| Use of Catalysis | Employing catalytic reagents instead of stoichiometric ones to reduce waste. acs.org |

| Safer Solvents & Auxiliaries | Replacing hazardous solvents with greener alternatives like water or bio-solvents. wikipedia.org |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure to minimize energy requirements. acs.org |

| One-Pot Synthesis | Combining multiple synthetic steps into a single procedure to reduce solvent use and waste generation. nih.govnih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

The halogenated phenoxyacetonitrile scaffold is a recognized pharmacophore, serving as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets. While its primary role has been as a building block, future research will increasingly focus on the intrinsic biological activity of this compound and its derivatives.

Emerging therapeutic areas for exploration include:

Oncology: A related compound, 2-(2-Chloro-4-fluorophenoxy)acetonitrile, has demonstrated significant inhibitory effects on certain cancer cell lines, suggesting that fluorophenoxyacetonitrile derivatives could be developed as anticancer agents.

Infectious Diseases: Research has also pointed to the potential of these compounds as new antibacterial agents, particularly against resistant strains.

Neuropharmacology: There is ongoing research into the utility of similar compounds as modulators of specific enzyme activities within the central nervous system, opening up possibilities for treating neurological disorders.

Future work will involve target deconvolution studies to identify the specific enzymes or receptors with which this compound interacts, paving the way for mechanism-based drug design.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Key applications include:

Generative AI for Molecular Design: Generative AI algorithms can create novel molecules from scratch, allowing for the design of new this compound derivatives with optimized "druggability" attributes. roche.comaccscience.com

Predictive Modeling: ML models can predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of virtual compounds. pharmaceutical-technology.comnih.gov This allows researchers to prioritize the synthesis of molecules with the highest probability of success.

Target Identification and Validation: AI can sift through extensive biological data to identify and validate novel biological targets for this compound-based compounds. pharmaceutical-technology.com

"Lab in the Loop" Systems: This iterative approach uses AI models to make predictions, which are then tested experimentally in the lab. The resulting data is fed back into the models to retrain and improve their predictive accuracy, creating a powerful cycle of discovery. roche.com

Table 2: AI and ML in the Drug Discovery Pipeline for this compound

| Discovery Phase | Application of AI/ML |

| Target Identification | Analyzing 'omics' and clinical data to identify novel, druggable targets. accscience.com |

| Hit Identification | Virtual screening of large compound libraries; generative AI for novel compound design. pharmaceutical-technology.comaccscience.com |

| Lead Optimization | Predicting ADMET properties and optimizing for potency and selectivity. pharmaceutical-technology.com |

| Preclinical Development | Predicting potential toxicity and bridging animal and human data. accscience.com |

Potential in Materials Science or Other Interdisciplinary Fields

The unique properties conferred by the fluorine atom make this compound an attractive candidate for applications beyond medicine. Organofluorine compounds are known for imparting enhanced thermal stability, chemical resistance, and specific hydrophobic properties to materials. mdpi.com

Future research in materials science could explore the use of this compound as:

A Monomer for High-Performance Polymers: Its reactive nature makes it a potential building block for creating fluoropolymers. mdpi.com Such materials are in high demand in industries like aerospace for applications such as specialty coatings and sealants that require durability in harsh environments. mdpi.com

A Precursor for Specialty Chemicals: The compound can be used in the synthesis of specialty chemicals that require high thermal stability.

Functional Materials: The nitrile group and fluorinated aromatic ring offer sites for further chemical modification, enabling the creation of materials with tailored electronic, optical, or surface properties. Research into related compounds has led to the development of porous polymers for environmental remediation, highlighting the potential for creating functional materials from such building blocks. mdpi.com

This interdisciplinary approach could lead to the development of novel resins, low-dielectric materials, or advanced functional polymers with a wide range of industrial applications. mdpi.com

Literature Review and Patent Landscape Analysis of 2 Fluorophenoxyacetonitrile

Historical Overview of Academic Research on the Chemical Compound

Early academic research on 2-Fluorophenoxyacetonitrile and its related structures primarily focused on their synthesis and potential as building blocks for more complex molecules. The introduction of a fluorine atom to the phenoxyacetonitrile (B46853) scaffold was a strategic decision by chemists to modulate the electronic properties and reactivity of the molecule. Halogenated phenoxyacetonitrile derivatives, in general, have been recognized for their utility in organic and medicinal chemistry due to their versatile reactivity and biological activity.

A common synthetic route established in early studies involves the Williamson ether synthesis. This method typically utilizes a corresponding fluorophenol and a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile, in the presence of a base and a polar aprotic solvent. For instance, the reaction of 4-fluorophenol (B42351) with chloroacetonitrile using potassium carbonate as the base in a solvent like dimethylformamide (DMF) has been a documented method.

While specific early publications focusing solely on this compound are not extensively detailed in readily available literature, the foundational work on halogenated phenoxyacetonitriles laid the groundwork for its later exploration. The nitrile group was identified as a key functional handle, capable of undergoing various transformations such as reduction to amines or hydrolysis to carboxylic acids, thereby expanding the synthetic utility of these compounds.

Contemporary Research Trends and Key Publications

Contemporary research has seen a shift towards exploring the specific applications of this compound and its derivatives, particularly in the fields of medicinal chemistry and materials science. The presence of the fluorine atom is often exploited to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Recent studies have investigated the role of this compound as a key intermediate in the synthesis of biologically active molecules. For example, it is used in the preparation of compounds that are being explored for their potential as therapeutic agents. The nitrile functionality can be reduced to an amine, which then serves as a crucial component for building larger, more complex molecular architectures.

A notable area of contemporary research involves the use of this compound in the development of enzyme inhibitors. While not a direct therapeutic agent itself, it serves as a valuable starting material for creating molecules that can modulate the activity of specific enzymes.

Analysis of Patent Filings and Intellectual Property Related to the Chemical Compound

An analysis of the patent landscape reveals that this compound is a significant intermediate in the synthesis of a variety of proprietary compounds, particularly in the pharmaceutical and agrochemical industries. Intellectual property rights, primarily in the form of patents, protect the novel molecules derived from this compound and the methods for their synthesis. nih.govwipo.intunsw.edu.au

Patented Synthetic Methodologies

One patented method describes the reaction of a fluorophenol with a haloacetonitrile in the presence of a base. For example, a patent might detail the reaction of 4-fluorophenol with chloroacetonitrile in a solvent like acetone (B3395972) with potassium carbonate as the base, often heated to reflux to drive the reaction to completion. google.com Variations in the choice of base, solvent, and reaction conditions are often the subject of optimization to maximize yield and purity, and these optimized conditions may be part of the patent's claims.

Another patented approach may involve phase-transfer catalysis to facilitate the reaction between the fluorophenolate and the haloacetonitrile, which can sometimes lead to improved reaction rates and easier work-up procedures.

Table 1: Patented Synthetic Methods for this compound and its Derivatives

| Patent/Source | Reactants | Reagents/Solvent | Key Conditions | Product |

| US3467692A google.com | 2-chloro-4-fluorophenol, bromoacetonitrile | Sodium methoxide, diethylene glycol dimethyl ether | 80-90°C | 2-(2-chloro-4-fluorophenoxy)acetonitrile |

| EP3116316A1 google.com | 4-fluorophenol, chloroacetonitrile | Potassium carbonate, acetone | Reflux | 2-(4-fluorophenoxy)acetonitrile |

| EP0237899B1 google.com | Fluorodinitrobenzene derivative | - | - | Fluoroaniline derivatives |

Patented Applications and Derivatives

The majority of patents mentioning this compound focus on its use as an intermediate for producing a wide array of derivatives with specific applications.

In the pharmaceutical sector, derivatives of this compound have been patented as potential treatments for a range of conditions. These derivatives often feature the 2-fluorophenoxyethylamino moiety, which is obtained by the reduction of the nitrile group of this compound.

In the agrochemical field, patents describe the use of fluorophenoxyacetonitrile derivatives as herbicides. google.com The specific substitution pattern on the aromatic ring, including the fluorine atom, is crucial for the herbicidal activity of the final compound.

Table 2: Examples of Patented Applications and Derivatives of this compound

| Patent/Source | Derivative Type | Patented Application |

| US3467692A google.com | Chlorinated fluorophenoxyacetonitriles | Herbicides |

| EP3116316A1 google.com | Hepatitis B core protein allosteric modulators | Antiviral agents |

| EP0237899B1 google.com | Fluoroaniline derivatives | Chemical intermediates |

Q & A

Q. What are the recommended synthetic pathways for 2-Fluorophenoxyacetonitrile, and how can purity be optimized?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution of a fluorophenol derivative with chloroacetonitrile under basic conditions. Key steps include:

- Reagent Selection : Use anhydrous potassium carbonate as a base to minimize hydrolysis of intermediates.

- Temperature Control : Maintain reaction temperatures between 60–80°C to balance reaction rate and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) spectroscopy .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Consult a physician immediately .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃, 400 MHz) shows characteristic peaks: aromatic protons (δ 6.8–7.2 ppm), nitrile group (no proton signal), and fluorophenyl splitting patterns. ¹⁹F NMR confirms fluorine substitution .

- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-F stretch) .

- Mass Spectrometry : ESI-MS in positive ion mode identifies [M+H]⁺ peaks for molecular weight validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Variable Analysis : Systematically test parameters (solvent polarity, catalyst loading, reaction time) using a Design of Experiments (DoE) approach to identify critical factors .

- Side-Product Identification : Use LC-MS to detect byproducts (e.g., hydrolyzed intermediates) and adjust reaction conditions (e.g., drier solvents, inert atmosphere) .

- Cross-Validation : Compare protocols from independent studies (e.g., PubChem vs. Reaxys entries) to isolate methodological discrepancies .

Q. What computational methods support the study of this compound’s electronic properties?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to analyze frontier orbitals (HOMO/LUMO) and predict reactivity .

- Solvent Effects : Apply COSMO-RS models to simulate solvation energies and correlate with experimental solubility data .

- Docking Studies : Use AutoDock Vina to explore interactions with biological targets (e.g., enzymes in nitrile metabolism pathways) .

Q. How can researchers address inconsistencies in toxicity data for this compound?

- Methodological Answer :

- In Vitro Testing : Conduct MTT assays on HepG2 cells to quantify cytotoxicity, ensuring consistent cell passage numbers and exposure times .

- Metabolite Profiling : Use LC-QTOF-MS to identify toxic metabolites (e.g., cyanide release under hydrolytic conditions) and validate via enzymatic assays .

- Literature Synthesis : Critically evaluate existing studies using the Franklin Standards (e.g., distinguishing evidence from interpretation in toxicity claims) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.